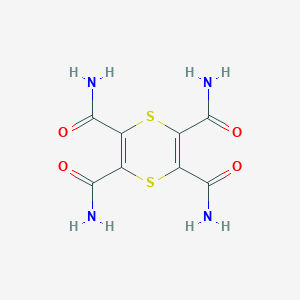
1,4-Dithiin-2,3,5,6-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiin-2,3,5,6-tetracarboxamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄O₄S₂ . This compound is characterized by a unique structure that includes a dithiin ring, which is a six-membered ring containing two sulfur atoms. The presence of multiple amide groups makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiin-2,3,5,6-tetracarboxamide can be synthesized through the condensation of N-(p-chlorophenyl)-2,3-dichloromaleimide with anhydrous sodium sulfide in a molar ratio of 2:3 . Another method involves the condensation of bis(N,N-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with various bisphenols . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiin-2,3,5,6-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dithiin-2,3,5,6-tetracarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarboxamide involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the dithiin ring can coordinate with metal ions, while the amide groups can form hydrogen bonds with other molecules. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 1,4-Dithiin-2,3,5,6-tetracarboxamide but with different oxidation states and reactivity.
Uniqueness
This compound is unique due to its multiple amide groups and the presence of a dithiin ring. This structure provides distinct chemical reactivity and the ability to form stable complexes, setting it apart from other sulfur-containing heterocycles.
Properties
CAS No. |
92305-02-7 |
|---|---|
Molecular Formula |
C8H8N4O4S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,4-dithiine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N4O4S2/c9-5(13)1-2(6(10)14)18-4(8(12)16)3(17-1)7(11)15/h(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) |
InChI Key |
SGZMDAOUBXBYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C(S1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















